molecular formula C7H10Cl2N2OS B1374445 2-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-methylacetamide hydrochloride CAS No. 1354951-61-3

2-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-methylacetamide hydrochloride

Cat. No.: B1374445
CAS No.: 1354951-61-3
M. Wt: 241.14 g/mol
InChI Key: RNDPDOPHPFSXOY-UHFFFAOYSA-N
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Description

2-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-methylacetamide hydrochloride is a synthetic organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-methylacetamide hydrochloride typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thiourea.

    Chloromethylation: The thiazole ring is then chloromethylated using formaldehyde and hydrochloric acid.

    Acetamide Formation: The chloromethylated thiazole is reacted with N-methylacetamide under basic conditions to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors may also be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chloromethyl group.

    Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

    Substitution: Products include various substituted thiazoles depending on the nucleophile used.

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Products may include reduced thiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-methylacetamide hydrochloride is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. Thiazole derivatives are known for their antimicrobial, antifungal, and anticancer properties, making this compound a candidate for further exploration in these areas.

Industry

Industrially, the compound can be used in the development of agrochemicals, dyes, and polymers. Its unique chemical properties allow for the creation of materials with specific desired characteristics.

Mechanism of Action

The mechanism of action of 2-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-methylacetamide hydrochloride involves its interaction with biological macromolecules. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins and DNA, potentially leading to the inhibition of enzymatic activity or disruption of DNA replication. The thiazole ring can also interact with various receptors and enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    2-Aminothiazole: Known for its antimicrobial properties.

    Thiamine (Vitamin B1): Contains a thiazole ring and is essential for metabolic processes.

    Benzothiazole: Used in the synthesis of dyes and pharmaceuticals.

Uniqueness

2-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-methylacetamide hydrochloride is unique due to the presence of both a chloromethyl group and an acetamide moiety, which confer distinct reactivity and potential biological activity. This combination of functional groups is not commonly found in other thiazole derivatives, making it a compound of interest for further research and development.

Properties

IUPAC Name

2-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-methylacetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2OS.ClH/c1-9-6(11)2-7-10-5(3-8)4-12-7;/h4H,2-3H2,1H3,(H,9,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNDPDOPHPFSXOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CC1=NC(=CS1)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10Cl2N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354951-61-3
Record name 2-Thiazoleacetamide, 4-(chloromethyl)-N-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1354951-61-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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